molecular formula C19H19N3O2 B1665647 3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one CAS No. 503626-12-8

3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one

Cat. No. B1665647
M. Wt: 321.4 g/mol
InChI Key: SMHPROJLYWVEKK-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN-199659, a Novel Tyrosine Kinase Inhibitor, Blocks Choroidal Neovascularization.

Scientific Research Applications

Structural and Spectral Analysis

A study focusing on a similar Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealed insights into its crystal structure and spectral properties. This research is relevant for understanding the structural characteristics of compounds including the morpholine group and their potential applications in material science or molecular engineering (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Synthesis Techniques

Research on related compounds such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and its sulfur-transfer agents can provide insights into the synthesis methods for similar structures, which is essential for developing new pharmaceuticals or research chemicals (Klose, Reese, & Song, 1997).

Molecular Structure Studies

The molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene offer insights into the spatial structures and reactivities of monomer units, which are crucial in polymer science and material engineering (Kovalevsky, Shishkin, & Ponomarev, 1998).

Catalytic Reactions and Synthesis

The stereoselective synthesis of related compounds like (E)‐3‐(Methoxycarbonyl)methylene‐1,3‐dihydroindol‐2‐ones using palladium-catalyzed oxidative carbonylation demonstrates advanced synthetic routes that could be applicable to the synthesis of 3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one, which may have implications in medicinal chemistry (Gabriele et al., 2001).

properties

CAS RN

503626-12-8

Product Name

3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-[(4-morpholin-4-ylphenyl)iminomethyl]-1H-indol-2-ol

InChI

InChI=1S/C19H19N3O2/c23-19-17(16-3-1-2-4-18(16)21-19)13-20-14-5-7-15(8-6-14)22-9-11-24-12-10-22/h1-8,13,21,23H,9-12H2

InChI Key

SMHPROJLYWVEKK-LGMDPLHJSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)N/C=C\3/C4=CC=CC=C4NC3=O

SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=C(NC4=CC=CC=C43)O

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC=C3C4=CC=CC=C4NC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGN-199659;  AGN 199659;  AGN199659; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-morpholinoaniline (8.3 g, 51.5 mmol) in 100 mL of tetrahydrofuran was treated with 3-hydroxymethylene-1,3-dihydro-indol-2-one (5.5 g, 30.9 mmol) in one portion. The reaction mixture was heated at reflux for 3 h. The reaction mixture was concentrated. The residue was treated with 125 mL of ethyl acetate and the resulting suspension was heated at 40° C. for 2 h. The suspension was cooled to room temperature and the solid collected by suction filtration and washed with ethyl acetate. The solid obtained was dried under vacuum to give the title compound (10.1 g, 92%) as a yellow solid.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one
Reactant of Route 2
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one
Reactant of Route 3
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one
Reactant of Route 4
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one
Reactant of Route 5
Reactant of Route 5
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one
Reactant of Route 6
3-((4-Morpholinophenylamino)methylene)-1,3-dihydroindol-2-one

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